1-(4-(4-(4-chlorophenyl)piperazin-1-yl)-4-oxobutyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
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Overview
Description
1-(4-(4-(4-chlorophenyl)piperazin-1-yl)-4-oxobutyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a useful research compound. Its molecular formula is C24H27ClN6O2S and its molecular weight is 499.03. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activities
Heteroaromatization and Antimicrobial Applications : Research demonstrates the synthesis of various pyrimidine derivatives, including triazolo[1,5-c]pyrimidines, exhibiting antimicrobial activities. These compounds are synthesized through reactions involving chlorophenyl and other reagents, indicating potential for developing new antimicrobial agents (El-Agrody et al., 2001).
Synthesis of Triazole Derivatives with Antimicrobial Properties : Novel triazole derivatives have been synthesized and evaluated for their antimicrobial activities, showcasing moderate to good activities against test microorganisms. This suggests their potential in drug development for treating microbial infections (Bektaş et al., 2007).
Synthesis and Biological Evaluation
Antihypertensive Agents : Some triazolopyrimidines have been synthesized and tested for their antihypertensive activities, with certain compounds showing promising results. This indicates potential applications in developing treatments for hypertension (Bayomi et al., 1999).
Synthesis and Evaluation of Thiazolopyrimidines : A study on the synthesis of thiazolopyrimidine derivatives for antimicrobial and antitumor applications revealed some compounds with promising antimicrobial activity, although none showed significant antitumor effects. This research could guide the development of new antimicrobial agents (Said et al., 2004).
Molecular Docking and Antimicrobial Evaluation
- Piperazine and Triazolo-Pyrazine Derivatives : New piperazine and triazolo-pyrazine derivatives have been synthesized and evaluated for their antimicrobial activities, showing good inhibition against certain bacterial strains. Molecular docking studies indicate their potential in antimicrobial drug development (Patil et al., 2021).
Adenosine A2a Receptor Antagonists
- Adenosine A2a Receptor Antagonists for Parkinson's Disease : Research into adenosine A2a receptor antagonists using triazolotriazine core structures has shown certain analogs to be orally active in a mouse model of Parkinson's disease, highlighting potential therapeutic applications (Vu et al., 2004).
Anti-Inflammatory Applications
- Anti-Inflammatory Activity : The synthesis and evaluation of 4-phenylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-5(4H)-ones have identified compounds with significant anti-inflammatory activity, suggesting potential for developing new anti-inflammatory drugs (Pan et al., 2015).
Mechanism of Action
Target of Action
Related compounds have been shown to interact with enzymes such as akr1c3 .
Mode of Action
It’s suggested that similar compounds show h-bonding between the carbonyl oxygen of the drug and specific amino acids in the ‘oxyanion hole’ of the enzyme, with the piperazine bridging unit providing the correct twist to allow the terminal benzene ring to occupy the lipophilic pocket .
Biochemical Pathways
The interaction with enzymes like akr1c3 suggests that it may influence steroid hormone metabolism .
Result of Action
The interaction with enzymes like akr1c3 suggests potential effects on steroid hormone levels .
Biochemical Analysis
Biochemical Properties
It has been suggested that this compound may interact with enzymes such as 17beta-hydroxysteroid dehydrogenase type 5
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of different dosages of 1-(4-(4-(4-chlorophenyl)piperazin-1-yl)-4-oxobutyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one in animal models have not been reported yet . Future studies should investigate any threshold effects, as well as any toxic or adverse effects at high doses.
Properties
IUPAC Name |
12-[4-[4-(4-chlorophenyl)piperazin-1-yl]-4-oxobutyl]-8-propyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27ClN6O2S/c1-2-11-30-23(33)22-19(10-16-34-22)31-20(26-27-24(30)31)4-3-5-21(32)29-14-12-28(13-15-29)18-8-6-17(25)7-9-18/h6-10,16H,2-5,11-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWXIYUCXPSQYBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCCC(=O)N4CCN(CC4)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27ClN6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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